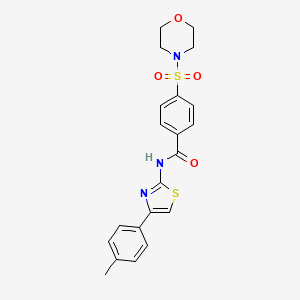

4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic compound that features a morpholinosulfonyl group, a p-tolyl group, and a thiazolyl group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common method involves the reaction of 4-(p-tolyl)thiazol-2-amine with a suitable sulfonyl chloride, such as morpholinosulfonyl chloride, under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

-

Inhibition of Lysyl Oxidase (LOX) :

- The compound has been studied for its inhibitory effects on lysyl oxidase, an enzyme implicated in cancer metastasis and tissue remodeling. Research indicates that modifications to the thiazole ring can enhance the potency of LOX inhibitors. Specifically, the introduction of sulfonyl groups has been shown to stabilize enzyme-inhibitor complexes through noncovalent interactions, leading to improved inhibition rates .

-

Alkaline Phosphatase Inhibition :

- Another significant application is in the inhibition of alkaline phosphatases (ALPs), which are crucial for various physiological functions but can contribute to pathological conditions when overexpressed. Novel sulfonamide-thiazole-pyrazoline hybrids have been developed, with some derivatives showing potent inhibition against ALP isoforms, suggesting that compounds like 4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide could be explored for therapeutic use in conditions associated with ALP dysregulation .

-

Anticancer Activity :

- The compound has also been evaluated for its anticancer properties. Studies on structurally related thiazole compounds indicate that modifications in the thiazole structure can lead to significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division and growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Key findings include:

- Sulfonamide Group : The presence of a sulfonamide moiety enhances binding affinity and selectivity towards target enzymes.

- Thiazole Ring Modifications : Substituents on the thiazole ring significantly influence biological activity; for instance, variations in the phenyl substituent can modulate inhibitory potency against LOX and ALP .

Lysyl Oxidase Inhibition Study

A study investigated various thiazole derivatives, including the target compound, for their ability to inhibit LOX activity in vitro. Results showed that specific substitutions led to IC50 values in the low micromolar range, indicating promising potential as therapeutic agents against metastasis .

Alkaline Phosphatase Inhibition

A series of sulfonamide-thiazole-pyrazoline hybrids were synthesized and tested for ALP inhibition. Compound 8c demonstrated an IC50 value of 0.87 μM against bone-specific ALP, highlighting the effectiveness of structural modifications in enhancing biological activity .

Anticancer Evaluation

In a comprehensive evaluation of thiazole derivatives against melanoma and prostate cancer cells, compounds similar to this compound exhibited significant antiproliferative effects, with some derivatives achieving low nanomolar IC50 values .

Mecanismo De Acción

The mechanism of action of 4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to changes in cell function and behavior.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(thiophen-2-yl)thiazol-2-yl)-o-tolyl-amine

- (2-methoxy-phenyl)-(4-p-tolyl-thiazol-2-yl)-amine

- (4-methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine

Uniqueness

4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications.

Actividad Biológica

The compound 4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and molecular docking analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a morpholino sulfonamide group linked to a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range compared to their predecessors . The mechanism of action was attributed to the inhibition of tubulin polymerization, a critical process in cancer cell division.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | Melanoma | 0.1 | Tubulin polymerization inhibition |

| B | Prostate Cancer | 0.05 | Tubulin polymerization inhibition |

Antifungal Activity

The compound has also been evaluated for antifungal activity against Candida albicans and Candida parapsilosis. In vitro tests revealed that certain derivatives exhibited comparable efficacy to traditional antifungal agents like ketoconazole. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) of 1.23 µg/mL against C. parapsilosis after 48 hours . The studies suggested that modifications at the para position of the phenyl moiety significantly influenced antifungal activity due to enhanced lipophilicity and electron density.

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Time (h) |

|---|---|---|---|

| 2d | Candida albicans | 2.00 | 48 |

| 2e | Candida parapsilosis | 1.23 | 48 |

Structure-Activity Relationship (SAR)

The SAR studies highlighted that the presence of electronegative substituents such as fluorine or chlorine at the para position significantly enhanced biological activity. These modifications improved the compounds' ability to interact with target enzymes like CYP51, which is crucial for ergosterol synthesis in fungi .

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding interactions between the compound and its biological targets. For instance, docking studies revealed that the compound fits well into the active site of CYP51, forming multiple non-covalent interactions with key residues such as Tyr76 and Phe255 . These interactions are critical for inhibiting the enzyme's function, thereby reducing ergosterol synthesis.

Table 3: Molecular Docking Scores

| Compound | Docking Score | Glide Energy (kcal/mol) |

|---|---|---|

| 2d | -8.5 | -10.3 |

| 2e | -7.8 | -9.5 |

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in preclinical settings:

- Case Study on Anticancer Properties : A study involving a series of thiazole derivatives demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for further clinical development.

- Case Study on Antifungal Efficacy : Another investigation focused on the antifungal properties of these compounds revealed promising results against resistant strains of Candida, indicating their potential as new therapeutic agents.

Propiedades

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-15-2-4-16(5-3-15)19-14-29-21(22-19)23-20(25)17-6-8-18(9-7-17)30(26,27)24-10-12-28-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUVZHWYCUMFTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.